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c-di-AMP disodium -

c-di-AMP disodium

Catalog Number: EVT-10919380
CAS Number:
Molecular Formula: C20H22N10Na2O12P2
Molecular Weight: 702.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclic di-adenosine monophosphate disodium, commonly referred to as c-di-AMP disodium, is a cyclic dinucleotide that serves as an important second messenger in various biological processes, particularly in bacteria and archaea. It plays crucial roles in cellular signaling, osmotic regulation, and stress responses. The compound is synthesized from adenosine triphosphate by diadenylate cyclases and is degraded by specific phosphodiesterases.

Source

Cyclic di-AMP is primarily found in Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and has been identified in some archaea. Its synthesis involves the action of diadenylate cyclases, which catalyze the conversion of two molecules of adenosine triphosphate into cyclic di-adenosine monophosphate. The degradation of cyclic di-AMP is mediated by phosphodiesterases that convert it into linear phosphoadenylate or adenosine monophosphate.

Classification

Cyclic di-AMP belongs to the class of dinucleoside phosphates, which are characterized by their cyclic structure formed between two adenosine monophosphate units. It is classified under cyclic nucleotides, which are critical for signal transduction in prokaryotic organisms.

Synthesis Analysis

Methods

The synthesis of cyclic di-AMP can be achieved through enzymatic and chemical methods. The most efficient method involves the use of diadenylate cyclase enzymes such as DisA from Bacillus thuringiensis or Bacillus subtilis. These enzymes facilitate the formation of cyclic di-AMP from adenosine triphosphate through a mechanism that involves the release of pyrophosphate.

Technical Details

  1. Enzymatic Synthesis:
    • Diadenylate cyclase catalyzes the reaction:
    2ATPc di AMP+pyrophosphate2\text{ATP}\rightarrow \text{c di AMP}+\text{pyrophosphate}
    • Optimal conditions for enzyme activity typically include specific pH levels (around 8.5) and temperature (30 °C).
  2. Purification Techniques:
    • High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed to purify and analyze the synthesized cyclic di-AMP, allowing for quantification and assessment of purity.
Molecular Structure Analysis

Structure

Cyclic di-AMP has a unique cyclic structure formed by two phosphate groups linking two adenine bases. This structure allows it to adopt a conformation suitable for interaction with various proteins involved in signaling pathways.

Data

  • Molecular Formula: C₁₀H₁₄N₄O₈P₂
  • Molecular Weight: 348.23 g/mol
  • Structural Representation: The cyclic form consists of two phosphate groups connecting the 3' and 5' positions of the ribose sugars of the adenine nucleotides.
Chemical Reactions Analysis

Reactions

Cyclic di-AMP undergoes specific biochemical reactions that are critical for its function as a signaling molecule:

  1. Synthesis Reaction:
    • Catalyzed by diadenylate cyclase:
    2ATPc di AMP+pyrophosphate2\text{ATP}\rightarrow \text{c di AMP}+\text{pyrophosphate}
  2. Degradation Reaction:
    • Catalyzed by phosphodiesterase:
    c di AMP5 pApA+AMP\text{c di AMP}\rightarrow \text{5 pApA}+\text{AMP}
    • This reaction can occur in one step or via an intermediate linear form.

Technical Details

The activity of these enzymes can be analyzed using chromatographic techniques, allowing researchers to assess both synthesis and degradation pathways effectively.

Mechanism of Action

Process

Cyclic di-AMP functions primarily as a second messenger that modulates various cellular processes in response to environmental changes. It interacts with specific proteins that recognize cyclic dinucleotides, influencing pathways related to osmotic pressure regulation, cell wall synthesis, and DNA integrity.

Data

Research indicates that cyclic di-AMP plays a significant role in maintaining potassium homeostasis and responding to DNA stress within bacterial cells. For instance, in Staphylococcus aureus, it has been shown to be essential for osmotic regulation but not critical for anaerobic viability.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Solubility: Soluble in water
  • Stability: Stable under dry conditions but sensitive to hydrolysis in aqueous solutions.

Chemical Properties

  • pH Stability: Optimal stability at neutral pH.
  • Reactivity: Reacts with specific phosphodiesterases for degradation; sensitive to extreme pH levels which can lead to hydrolysis.
Applications

Cyclic di-AMP disodium has several scientific applications, including:

  1. Research Tool: Used extensively in microbiology to study bacterial signaling pathways.
  2. Therapeutic Development: Potential target for developing new antibiotics by disrupting bacterial signaling mechanisms.
  3. Biotechnology: Utilized in synthetic biology for engineering microbial strains with enhanced stress tolerance or production capabilities.
Evolutionary & Phylogenetic Distribution of c-di-AMP Signaling Systems

Phylogenetic Conservation of Diadenylate Cyclases (DACs) Across Bacterial Taxa

Diadenylate cyclases (DACs) constitute the enzymatic core for synthesizing cyclic di-adenosine monophosphate (c-di-AMP) disodium from ATP or ADP substrates. These enzymes are phylogenetically widespread but exhibit taxon-specific distributions and domain architectures. DAC domains (Pfam PF02457) are present in >11,000 bacterial species, with highest prevalence in Firmicutes (e.g., Bacillus subtilis, Staphylococcus aureus), Actinobacteria (e.g., Mycobacterium tuberculosis), and Bacteroidetes (e.g., Porphyromonas gingivalis) [9] [10]. Five primary DAC classes have been characterized:

  • DisA: DNA integrity-scanning proteins with C-terminal HhH domains
  • CdaA (DacA): Membrane-associated cyclases regulating cell wall homeostasis
  • CdaS: Sporulation-specific enzymes with autoinhibitory N-terminal domains
  • CdaM: Minimal DACs in Mycoplasma
  • CdaZ: Multi-domain cyclases in δ-proteobacteria

Table 1: Distribution of DAC Classes in Bacterial Lineages

DAC ClassDomain ArchitectureRepresentative TaxaEssentiality
DisADAC + HhH DNA-bindingBacillus subtilisNon-essential
CdaATransmembrane DACListeria monocytogenesEssential
CdaSSporulation-regulatedBacillus thuringiensisConditionally essential
CdaMMinimal catalytic coreMycoplasma pneumoniaeEssential
CdaZDAC-GGDEF fusionBdellovibrio bacteriovorusUnknown

Notably, CdaA homologs are essential in multiple Gram-positive pathogens (Listeria monocytogenes, Streptococcus pneumoniae), where complete deletion causes cell lysis due to osmolyte dysregulation [1] [3]. In contrast, organisms like Streptococcus mutans survive without c-di-AMP, indicating lineage-specific functional adaptation [3].

Co-evolution of c-di-AMP Metabolic Enzymes and Receptor Systems in Archaea

c-di-AMP signaling extends beyond bacteria into archaea, demonstrating deep evolutionary conservation. The haloarchaeon Haloferax volcanii encodes a single diadenylate cyclase (DacZ) that produces c-di-AMP disodium in vitro and is essential for viability [8]. Archaeal DACs share structural homology with bacterial enzymes but exhibit distinct regulatory constraints:

  • DacZ overexpression induces cell death, indicating stringent homeostasis requirements
  • ΔdacZ mutants show 60% increased cell area in hyposaline conditions, implicating c-di-AMP in archaeal osmoadaptation
  • DHH/DHHA1 phosphodiesterases are absent; degradation mechanisms remain uncharacterized

Archaeal c-di-AMP receptors show convergent evolution with bacterial osmolyte transporters, particularly potassium channels. This parallels findings in Staphylococcus aureus and Bacillus subtilis, where c-di-AMP directly inhibits RCK_C domain-containing Ktr transporters [5] [8]. The universal conservation of osmotic regulation suggests c-di-AMP emerged early in prokaryotic evolution to address fundamental physicochemical constraints.

Absence of c-di-AMP Signaling in Eukaryotes: Implications for Host-Pathogen Recognition

Eukaryotes lack endogenous c-di-AMP synthesis machinery but express specialized pattern recognition receptors that detect bacterially derived c-di-AMP disodium as a pathogen-associated molecular pattern (PAMP):

  • STING (Stimulator of Interferon Genes): Induces type I interferon via TBK1-IRF3 axis
  • DDX41 (DExD/H-box helicase 41): Cytosolic RNA helicase triggering NF-κB activation
  • RECON (Endothelial cell receptor): Restricts neutrophil-mediated inflammation [6]

This receptor asymmetry creates an evolutionary "signaling mismatch": bacterial c-di-AMP serves essential physiological functions but simultaneously alerts host immunity. Pathogens counter this through:

  • Efflux systems: MDR transporters reducing cytosolic c-di-AMP leakage
  • Extracellular degradation: Phosphodiesterases like Listeria PdeE cleaving c-di-AMP
  • Receptor evasion: Francisella tularensis modifies c-di-AMP structure to avoid STING detection [6]

The absence of eukaryotic c-di-AMP biosynthetic pathways makes this system an attractive antimicrobial target, as inhibitors would selectively disrupt prokaryotic physiology without host toxicity.

Properties

Product Name

c-di-AMP disodium

IUPAC Name

disodium;(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol

Molecular Formula

C20H22N10Na2O12P2

Molecular Weight

702.4 g/mol

InChI

InChI=1S/C20H24N10O12P2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1

InChI Key

IXWPEIRAKLMJQW-VEQUCWRQSA-L

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]

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